N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indole.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with furan-2-carbohydrazide under controlled conditions.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at elevated temperatures (around 60°C) with constant stirring.
Purification: The resulting product is purified through recrystallization from absolute ethanol to obtain a high yield of the desired compound.
Chemical Reactions Analysis
N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Major Products: The major products formed from these reactions include various substituted indole and furan derivatives, which can be further explored for their biological activities.
Scientific Research Applications
N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its interaction with different biological pathways.
Industrial Applications: It is also explored for its potential use in industrial applications, such as in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Pathways Involved: It affects various pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
N’-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide can be compared with other indole derivatives:
Properties
Molecular Formula |
C18H18N4O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c23-17(15-6-3-9-26-15)20-19-16-13-4-1-2-5-14(13)22(18(16)24)12-21-7-10-25-11-8-21/h1-6,9,24H,7-8,10-12H2 |
InChI Key |
KZJOQGKOMPZCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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